4-Pyridinylboronic acid MIDA ester

CAS No.: 1104636-72-7

Cat. No.: VC3313510

Molecular Formula: C10H11BN2O4

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1104636-72-7 |

|---|---|

| Molecular Formula | C10H11BN2O4 |

| Molecular Weight | 234.02 g/mol |

| IUPAC Name | 6-methyl-2-pyridin-4-yl-1,3,6,2-dioxazaborocane-4,8-dione |

| Standard InChI | InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3 |

| Standard InChI Key | FVUPUWZQLRQASU-UHFFFAOYSA-N |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NC=C2 |

| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NC=C2 |

Introduction

Chemical Identity and Fundamental Properties

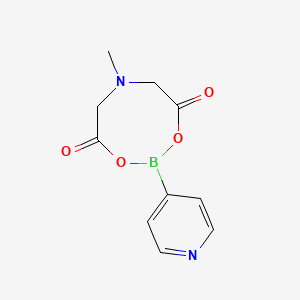

4-Pyridinylboronic acid MIDA ester is characterized by a pyridine ring with a boron atom at the 4-position, protected by the MIDA group. This chemical structure provides remarkable stability compared to conventional boronic acids, particularly important for heteroaromatic compounds that tend to undergo rapid degradation.

The compound is identified by the CAS number 1104636-72-7 and has the molecular formula C10H11BN2O4 with a molecular weight of 234.02 g/mol. It exists as a stable solid that can be handled under ambient conditions, unlike many unprotected boronic acids which are prone to rapid decomposition.

Chemical Identification Parameters

| Property | Value |

|---|---|

| Common Name | 4-Pyridinylboronic acid MIDA ester |

| CAS Number | 1104636-72-7 |

| Molecular Formula | C10H11BN2O4 |

| Molecular Weight | 234.02 g/mol |

| Physical State | Solid |

Structural Features and Synonyms

The compound is also known by several synonyms including:

-

4-Pyridinylboronic acid methyliminodiacetic acid ester

-

(T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-4-pyridinylboron

The distinguishing structural feature of this compound is the MIDA protection on the boron center. The MIDA group forms a rigid tridentate chelate structure that encompasses the boron atom, with a characteristic B–N dative bond that rehybridizes the boron center to sp3, significantly enhancing stability.

Synthesis and Stability Characteristics

Stability Profile

One of the most significant advantages of 4-Pyridinylboronic acid MIDA ester is its exceptional stability under various conditions that would typically degrade unprotected boronic acids. This stability is primarily attributed to the MIDA protection:

-

The B–N dative bond in the MIDA structure rehybridizes the boron center to sp3, protecting it from nucleophilic attack and oxidation.

-

The compound demonstrates benchtop stability under air, allowing for convenient handling without specialized equipment.

-

It exhibits resistance to common degradation pathways such as protodeboronation that frequently affect heteroaryl boronic acids.

-

The compound remains stable during chromatographic purification and various reaction conditions .

These stability characteristics make 4-Pyridinylboronic acid MIDA ester particularly valuable for complex synthetic sequences and reactions requiring extended timeframes.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4-Pyridinylboronic acid MIDA ester is in Suzuki-Miyaura cross-coupling reactions, which are fundamental transformations for carbon-carbon bond formation in organic synthesis . These reactions typically involve coupling with aryl or vinyl halides using palladium catalysts.

A key advantage of the MIDA protection is that it undergoes slow hydrolysis under mild basic conditions, gradually releasing the active boronic acid species. This controlled release mechanism minimizes the concentration of sensitive boronic acid intermediates in solution, reducing undesired side reactions such as protodeboronation and enabling higher yielding cross-couplings .

Advantages Over Traditional Boronic Acid Derivatives

When compared to traditional boronic acid derivatives, 4-Pyridinylboronic acid MIDA ester offers several significant advantages:

-

Enhanced stability during storage and handling

-

Resistance to protodeboronation, particularly critical for heterocyclic compounds

-

Controlled release of the active boronic acid species during reactions

-

Compatibility with a wide range of reaction conditions and functional groups

-

Potential for iterative cross-coupling strategies due to orthogonal reactivity patterns

These advantages make 4-Pyridinylboronic acid MIDA ester especially valuable for challenging coupling reactions involving heterocyclic compounds, which are common structural motifs in pharmaceuticals and materials science.

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |

Standard laboratory safety practices should also be followed, including:

-

Use of appropriate personal protective equipment (PPE) including eye protection and gloves

-

Working in well-ventilated areas or fume hoods

-

Avoiding skin contact, ingestion, and inhalation

Current Research Trends and Future Applications

Recent Research Findings

While specific research focusing exclusively on 4-Pyridinylboronic acid MIDA ester is limited in the available data, broader research on MIDA boronates demonstrates their growing importance in synthetic chemistry. Recent studies have explored the versatility of MIDA esters in organic synthesis, including their use as directing groups in C–H functionalization reactions.

Research with related MIDA boronates, such as thienyl derivatives, has shown their effectiveness in polymerization reactions, producing higher molecular weight polymers in greater yields compared to pinacol boronate esters under identical conditions . This suggests similar advantages may apply to 4-pyridinyl derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume